molecular formula C14H11Cl2N3O2 B5837554 1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea

1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea

Cat. No.: B5837554
M. Wt: 324.2 g/mol
InChI Key: FKGDCMGICYNYEM-UHFFFAOYSA-N
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Description

1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its molecular formula C14H10Cl2N2O2 and a molar mass of 309.15 g/mol . This compound is often used as an insecticide due to its ability to inhibit chitin synthesis in insects, leading to their death .

Preparation Methods

The synthesis of 1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea can be achieved through several routes:

Industrial production methods typically involve large-scale synthesis using these routes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea involves the inhibition of chitin synthesis in insects. Chitin is a crucial component of the insect exoskeleton, and its inhibition leads to the disruption of the molting process, ultimately causing the death of the insect . The compound targets specific enzymes involved in chitin synthesis, blocking their activity and preventing the formation of a functional exoskeleton.

Comparison with Similar Compounds

1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which confers its particular biological activity and chemical properties.

Properties

IUPAC Name

1-[(3-chlorobenzoyl)amino]-3-(3-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-10-4-1-3-9(7-10)13(20)18-19-14(21)17-12-6-2-5-11(16)8-12/h1-8H,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGDCMGICYNYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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